molecular formula C20H18FN3O3S B2969248 Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251549-42-4

Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2969248
CAS No.: 1251549-42-4
M. Wt: 399.44
InChI Key: JYXHTLMQUPXPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:

  • A methyl carboxylate group at position 7, enhancing solubility and metabolic stability.
  • A 1,3-thiazolidin-3-yl ring at position 2, introducing conformational rigidity and hydrogen-bonding capacity.

Quinazoline derivatives are widely studied for pharmacological applications, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase (sEH)) due to their ability to mimic purine bases . Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP-3, which are critical for elucidating ring puckering and three-dimensional conformations .

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-19(26)14-4-7-16-17(10-14)22-20(23-8-9-28-12-23)24(18(16)25)11-13-2-5-15(21)6-3-13/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXHTLMQUPXPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzylamine with an appropriate quinazoline derivative, followed by cyclization with a thiazolidine precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The target compound is compared below with three analogs from the literature:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Quinazoline 1,3-Thiazolidin-3-yl 4-Fluorophenylmethyl C₂₁H₁₈FN₃O₃S 417.45* Thiazolidine enhances rigidity; fluorine improves lipophilicity
4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid Quinazoline (4-Trifluoromethylbenzyl)thio H C₁₇H₁₂F₃N₂O₃S 381.05 Electron-withdrawing CF₃ group; thioether linkage
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate Quinazoline (2-Chlorobenzyl)thio Phenyl C₂₃H₁₈ClN₂O₃S 452.91 Chlorine increases steric bulk; phenyl at position 3 alters binding affinity
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate Phthalazine N/A (phthalazine core) 4-Fluorophenyl C₁₆H₁₁FN₂O₃ 298.27 Phthalazine core reduces nitrogen count; lower molecular weight

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Differences: The quinazoline core (two nitrogen atoms) in the target compound vs. Quinazolines are more likely to engage in π-π stacking interactions critical for enzyme inhibition . Ring puckering in quinazolines (analyzed via Cremer-Pople parameters ) may enhance binding pocket compatibility compared to phthalazines.

Substituent Effects: Position 2: The target’s thiazolidine ring offers a constrained conformation and hydrogen-bond donor/acceptor sites, unlike the thioether groups in . This could improve target selectivity but may reduce synthetic yield due to steric challenges. Position 3: The 4-fluorophenylmethyl group in the target compound balances lipophilicity and metabolic stability better than the phenyl group in or unsubstituted analogs.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in , involving Cs₂CO₃-mediated alkylation (e.g., attaching the thiazolidine moiety). However, the bulkier thiazolidine group may necessitate optimized reaction conditions to maintain high yields (e.g., 95% yield achieved for ).

Physicochemical and Pharmacological Implications

  • Metabolic Stability : The methyl carboxylate group (common in ) resists hydrolysis compared to free carboxylic acids, extending half-life .
  • The thiazolidine ring may further modulate selectivity.

Biological Activity

Methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate (hereafter referred to as Compound A) represents a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes current research findings regarding the biological activity of Compound A, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Compound A is characterized by its unique molecular structure, which includes a quinazoline core substituted with a fluorophenyl group and a thiazolidine moiety. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, the synthesis may utilize the Stetter reaction for the formation of key intermediates followed by cyclization to yield the final product .

The biological activity of Compound A is believed to stem from several mechanisms:

  • Enzyme Inhibition : Compounds in this class often exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation and survival pathways. For example, they may inhibit kinases or other proteins that play critical roles in tumor growth .
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, disrupting replication and transcription processes. This property is crucial for their anticancer activity .
  • Antimicrobial Activity : Research indicates that similar compounds possess antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of Compound A against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : In vitro tests demonstrated significant cytotoxicity against MCF-7 cells, comparable to established chemotherapeutic agents like Adriamycin .
  • Mechanistic Studies : The compound was shown to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

Compound A has also been tested for its antimicrobial efficacy:

  • Bacterial Strains : In vitro assays revealed that Compound A exhibited potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Case Studies

  • In Vivo Efficacy : In a mouse model bearing human breast cancer xenografts, administration of Compound A resulted in significant tumor size reduction compared to control groups. Histological analyses indicated increased apoptosis within treated tumors .
  • Combination Therapy : Studies exploring the combination of Compound A with other chemotherapeutics showed enhanced efficacy, suggesting potential for use in combination therapies to overcome resistance mechanisms observed in cancer treatment.

Q & A

Basic: What synthetic methodologies are reported for this quinazoline-thiazolidine hybrid compound?

Answer:
The compound’s synthesis likely involves multi-step reactions, including:

  • Step 1: Formation of the quinazolin-4(3H)-one core via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions.
  • Step 2: Introduction of the 1,3-thiazolidine ring via nucleophilic substitution or cyclization with mercaptoacetic acid derivatives.
  • Step 3: Functionalization at the 7-position with a methyl ester group using methyl chloroformate or methanol under Mitsunobu conditions.
    Key catalysts/reagents include PdCl₂(PPh₃)₂ for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) and K₂CO₃ as a base for deprotonation . Purification often employs silica gel chromatography or recrystallization from DMF-H₂O .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray crystallography is definitive for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the 4-oxo group and thiazolidine ring) .
  • NMR (¹H/¹³C): The 4-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for aromatic protons), while the thiazolidine ring’s protons resonate as multiplets near δ 3.5–4.0 ppm .
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch, ester and quinazolinone), ~1250 cm⁻¹ (C-F stretch) .

Basic: What preliminary biological assays are recommended for target identification?

Answer:

  • Enzyme inhibition assays: Test against soluble epoxide hydrolase (sEH) or kinases due to structural similarity to known inhibitors. Use fluorescence-based assays (e.g., hydrolysis of cyano-containing substrates) with IC₅₀ determination .
  • Cellular permeability: Assess via Caco-2 monolayer models, monitoring apical-to-basolateral transport with LC-MS quantification .
  • Cytotoxicity screening: Use MTT assays on HEK-293 or HepG2 cells at 10–100 μM concentrations .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

  • Variation of substituents:
    • Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., naphthyl) to modulate lipophilicity and target binding .
    • Modify the thiazolidine ring: Substitute sulfur with oxygen (oxazolidine) or introduce methyl groups to alter ring conformation .
  • Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between the 4-oxo group and catalytic residues of sEH) .
  • In vivo validation: Prioritize compounds with >50% enzyme inhibition at 1 μM and logP < 3.5 for PK/PD studies in rodent models .

Advanced: What mechanistic insights explain conflicting bioactivity data across analogs?

Answer: Contradictions often arise from:

  • Off-target effects: Use proteome-wide profiling (e.g., kinome screens) to identify unintended kinase interactions .
  • Metabolic instability: Perform hepatic microsome assays (human/rat) to assess CYP450-mediated degradation. Stabilize labile groups (e.g., replace ester with amide) .
  • Crystal polymorphism: Differing solid-state forms (e.g., anhydrous vs. hydrate) can alter solubility and bioavailability. Characterize via DSC and PXRD .

Advanced: How to resolve low solubility in aqueous buffers during formulation?

Answer:

  • Co-solvent systems: Use DMSO/PEG-400 (≤10% v/v) or cyclodextrin-based inclusion complexes .
  • Salt formation: React the free base with HCl or citric acid to improve hydrophilicity. Monitor pH stability (2.0–7.4) .
  • Nanoformulation: Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (70:30 ratio) via thin-film hydration .

Advanced: What crystallographic data support structure-based drug design?

Answer:

  • Key interactions: The thiazolidine ring adopts an envelope conformation, enabling van der Waals contacts with hydrophobic pockets. The 4-fluorophenyl group engages in π-π stacking with Tyr residues in target enzymes .
  • Torsion angles: The dihedral angle between quinazoline and thiazolidine rings (e.g., 85.2° in analog structures) influences binding cavity accessibility .

Advanced: How to validate analytical methods for purity assessment?

Answer:

  • HPLC: Use a Chromolith C18 column (4.6 × 100 mm) with gradient elution (MeCN:H₂O + 0.1% TFA). Set detection at 254 nm; validate precision (RSD < 2%) and LOD (0.1 μg/mL) .
  • LC-MS: Confirm molecular ion [M+H]⁺ at m/z 414.1 (calculated) and rule out impurities via fragmentation patterns .
  • Elemental analysis: Acceptable C, H, N ranges: ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.